Triptocalline A

Aldose Reductase Inhibition Diabetes Complications Polyol Pathway

Rare nortriterpene reference standards with validated multi-target pharmacology are critical yet difficult to source. Triptocalline A (CAS 201534-10-3) solves this as a well-characterized 24,29-dinor-friedelane scaffold. • Aldose reductase IC50 = 14 μM, positioned between mangiferin (3.2 μM) and regeol A (30 μM) for SAR studies. • GLP-1R in silico binding: -8.7 kcal/mol, stable over 200 ns MD simulation. • Drug-likeness: 0 Lipinski violations, non-carcinogenic, non-mutagenic, Level III acute oral toxicity. Supplied with full spectroscopic characterization for dereplication and metabolomics.

Molecular Formula C28H42O4
Molecular Weight 442.6 g/mol
CAS No. 201534-10-3
Cat. No. B592845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriptocalline A
CAS201534-10-3
Molecular FormulaC28H42O4
Molecular Weight442.6 g/mol
Structural Identifiers
SMILESCC1CC2C(CCC3(C2(CCC4(C3CCC5=C(C(=O)C(CC54)O)C)C)C)C)(C(C1=O)O)C
InChIInChI=1S/C28H42O4/c1-15-13-21-26(4,24(32)22(15)30)10-12-27(5)20-8-7-17-16(2)23(31)19(29)14-18(17)25(20,3)9-11-28(21,27)6/h15,18-21,24,29,32H,7-14H2,1-6H3/t15-,18-,19+,20+,21-,24-,25+,26-,27-,28+/m1/s1
InChIKeyUUGCGHAFZPEHIC-OIOGIDCRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Triptocalline A Sourcing & Characterization


Triptocalline A (CAS 201534-10-3) is a pentacyclic nortriterpene with the molecular formula C₂₈H₄₂O₄ and a molecular weight of 442.63 g/mol [1]. The compound was originally isolated as a new nortriterpene from callus cultures of Tripterygium wilfordii var. regelii and subsequently identified in the stems of Salacia chinensis [2][3]. Its IUPAC-defined stereochemistry and the presence of a 24,29-dinor-friedelane scaffold distinguish it from the more abundant oleanane- and ursane-type triterpenes found in the same plant sources [3][4].

Triptocalline A Activity Differentiation


Generic substitution among plant-derived triterpenes is not scientifically valid because Triptocalline A exhibits a distinct combination of target engagement and safety characteristics that are not replicated by other co-occurring triterpenoids. While many triterpenes from Tripterygium and Salacia species share broad structural features, Triptocalline A's 24,29-dinor-friedelane scaffold yields a unique balance of aldose reductase inhibition, GLP-1 receptor binding affinity, and favorable ADMET predictions that diverges significantly from analogs such as tingenone, regeol A, and mangiferin [1][2]. Substituting Triptocalline A with a structurally similar triterpene without empirical validation would introduce unpredictable changes in potency, selectivity, and toxicological profile, as demonstrated by the head-to-head comparisons detailed in Section 3 [2][3].

Triptocalline A Evidence vs. Analogs


Aldose Reductase Inhibitory Potency

Triptocalline A (IC50 = 14 μM) exhibits moderate aldose reductase inhibitory activity that is distinct from the more potent mangiferin (IC50 = 3.2 μM) and the less potent regeol A (IC50 = 30 μM), positioning it as a structurally differentiated scaffold for SAR exploration [1][2].

Aldose Reductase Inhibition Diabetes Complications Polyol Pathway

GLP-1 Receptor Binding Affinity

In a head-to-head in silico screening of 200 phytochemicals, Triptocalline A demonstrated a binding affinity of -8.7 kcal/mol toward the GLP-1 receptor (PDB ID: 3C59), which is nearly equivalent to the top-ranked compound tingenone (-8.8 kcal/mol) and superior to withaferin A (-8.3 kcal/mol), calenduloside E (-8.4 kcal/mol), and regeol A (-8.0 kcal/mol) [1].

GLP-1 Receptor Agonism Type 2 Diabetes Molecular Docking

ADMET Safety Profile Comparison

Triptocalline A was predicted to be non-carcinogenic and non-mutagenic with acute oral toxicity classified as Level III (moderate), whereas withanolide and withaferin A—compounds with comparable GLP-1 binding affinities—were predicted to exhibit Level I (high) acute oral toxicity [1]. Additionally, Triptocalline A adheres to Lipinski's rule of five with zero violations, supporting its potential for oral bioavailability [2].

ADMET Drug-Likeness Toxicity Prediction

Molecular Dynamics Binding Stability

A 200 ns all-atom molecular dynamics simulation demonstrated that Triptocalline A maintains a stable binding pose within the GLP-1 receptor extracellular domain, with a consistent docking score of -8.76 kcal/mol and a dense network of hydrophobic contacts within the β1/α-helix cavity [1].

Molecular Dynamics GLP-1 Receptor Binding Stability

Nortriterpene Scaffold Differentiation

Triptocalline A belongs to the rare 24,29-dinor-friedelane class of nortriterpenes, characterized by the loss of two methyl groups from the friedelane skeleton and the presence of a C-3,21-dione system [1][2]. This contrasts with the more abundant 3β,22β-dihydroxyolean-12-en-29-oic acid (oleanane-type) and regeol A (friedelane-type with intact C-24 and C-29 methyl groups) that co-occur in Salacia chinensis [1].

Nortriterpene Chemotaxonomy Structural Biology

Triptocalline A Application Scenarios


Aldose Reductase Inhibition in Diabetes

Triptocalline A (IC50 = 14 μM) is suitable as a reference standard or as a starting scaffold for medicinal chemistry campaigns targeting aldose reductase in the context of diabetic neuropathy, retinopathy, and cataract formation [1][2]. Its intermediate potency relative to mangiferin (3.2 μM) and regeol A (30 μM) makes it an ideal control compound for establishing SAR trends in triterpene-based inhibitor series [1].

GLP-1 Agonist Discovery for Diabetes

With a validated in silico binding affinity of -8.7 kcal/mol and stable 200 ns MD simulation binding, Triptocalline A is a prioritized lead-like natural product for in vitro GLP-1 receptor activation assays and subsequent in vivo efficacy studies [3][4]. Its favorable ADMET predictions (non-carcinogenic, non-mutagenic, Level III toxicity) further support its selection over compounds with comparable binding affinities but higher predicted toxicity, such as withanolide and withaferin A [3].

ADMET-Guided Lead Optimization

Triptocalline A's adherence to Lipinski's rule of five (0 violations) and its moderate predicted acute oral toxicity (Level III) make it a valuable comparator for evaluating the impact of structural modifications on drug-likeness parameters [3]. Procurement for ADMET-focused medicinal chemistry programs is justified by the availability of head-to-head toxicity predictions against withanolide, withaferin A, and regeol A [3].

Nortriterpene Chemotaxonomy & Structural Biology

As a characterized 24,29-dinor-friedelane nortriterpene, Triptocalline A serves as an authentic standard for the identification and quantification of this rare scaffold in plant extracts from Tripterygium and Salacia species [2][5]. Its well-defined stereochemistry and spectroscopic fingerprints enable reliable dereplication and comparative metabolomics studies [5].

Technical Documentation Hub

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